molecular formula C17H18N2O4S B6395475 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid CAS No. 1261960-63-7

6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid

Cat. No.: B6395475
CAS No.: 1261960-63-7
M. Wt: 346.4 g/mol
InChI Key: CHMGCGSVVGKJJR-UHFFFAOYSA-N
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Description

6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid is a compound that belongs to the class of sulfonamides and nicotinic acids. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . Nicotinic acids, on the other hand, are known for their role in various biochemical processes. The combination of these two functional groups in a single molecule makes 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid a compound of interest in scientific research.

Properties

IUPAC Name

6-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(21)14-6-9-16(18-12-14)13-4-7-15(8-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMGCGSVVGKJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688489
Record name 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-63-7
Record name 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with nicotinic acid derivatives. One common method involves the use of chloroacetyl chloride in the presence of a base such as DMF (dimethylformamide) at room temperature . The reaction yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid can undergo various chemical reactions, including:

Scientific Research Applications

6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. For example, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis in bacteria and cancer cells, thereby exerting antimicrobial and anticancer effects. The nicotinic acid moiety may also contribute to the compound’s biological activity by interacting with nicotinic acid receptors and influencing various biochemical pathways.

Comparison with Similar Compounds

6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid can be compared with other similar compounds, such as:

The uniqueness of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid lies in the combination of the sulfonamide and nicotinic acid moieties, which may confer unique biological activities and chemical properties.

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